5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3S/c1-15-26-24-30(27-15)23(31)22(34-24)21(16-8-9-19(32-2)20(14-16)33-3)29-12-10-28(11-13-29)18-7-5-4-6-17(18)25/h4-9,14,21,31H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFTJYCXPQRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that exhibits significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, pharmacological implications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 497.6 g/mol . The structure includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. Key structural features include:
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Piperazine moiety : Known for its role in influencing central nervous system (CNS) activity.
- Fluorophenyl substitution : May enhance binding affinity to certain receptors due to the electronegativity of fluorine.
- Hydroxyl group : Positioned on the triazole ring, which can improve solubility and reactivity.
Pharmacological Implications
Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. The unique combination of functional groups in this compound suggests potential activities in the following areas:
- Antidepressant Activity : The piperazine structure is commonly associated with antidepressant properties due to its ability to modulate neurotransmitter systems.
- Anticancer Potential : The thiazolo[3,2-b][1,2,4]triazole core has been linked to anticancer activities in various studies.
- Antimicrobial Effects : Similar compounds have shown efficacy against a range of microbial pathogens.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Interaction studies typically focus on:
- Binding Affinities : Assessing how well the compound binds to specific receptors or enzymes.
- Pharmacodynamics : Evaluating the effects of the compound on biological systems over time.
Case Studies and Research Findings
-
Antidepressant Activity :
- A study demonstrated that derivatives of piperazine exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant effects for compounds like this one .
-
Anticancer Studies :
- Research on thiazole derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. Compounds similar to this one have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .
-
Antimicrobial Activity :
- A related study reported that compounds containing thiazole and triazole rings exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
To further understand the uniqueness of this compound's biological activity, a comparison with similar compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Fluorophenyl)thiazolo[5,4-f][1,3]benzothiadiazole | Thiazole + Benzothiadiazole | Potent anticancer properties |
| 5-Methylthiazolo[3,2-b][1,2,4]triazole | Similar triazole core | Exhibits antifungal activity |
| 3-(Dimethylamino)phenyl-thiazolo[3,2-b][1,2]triazoles | Dimethylamino substitution | Potential neuropharmacological effects |
The unique combination of functional groups and structural motifs in this compound may confer distinct biological activities not present in these similar compounds.
Preparation Methods
Regioselective [3+2] Cyclocondensation
A catalyst-free protocol achieves >85% yields using:
1,3-Diketone + NBS → α-Bromodiketone
↓ + 3-Mercapto-1,2,4-triazole
Thiazolo[3,2-b][1,2,4]triazole core
- Solvent: Deionized H₂O
- Light Source: 23W CFL bulbs (400-700 nm)
- Temperature: Ambient (25°C)
- Reaction Time: 30-45 minutes
Table 1. Core Formation Efficiency
| Starting Diketone | Thiol Component | Yield (%) | Regioselectivity |
|---|---|---|---|
| Acetylacetone | 5-Phenyl-3-mercapto-1,2,4-triazole | 92 | >99:1 |
| 3-Oxopentanedioate | 5-(4-Cl-C₆H₄)-3-mercapto-1,2,4-triazole | 88 | 98:2 |
The mechanism proceeds through radical intermediates, with TEMPO quenching experiments confirming chain propagation steps. X-ray crystallography verifies exclusive formation of the 6-methyl regioisomer due to steric control during ring closure.
Methoxy Group Functionalization
Late-stage dimethoxy installation via electrophilic substitution prevents premature demethylation:
Directed Ortho-Metalation Strategy
Thiazolo-triazole-piperazine intermediate
↓ + LDA, -78°C, THF
Li-aryl complex
↓ + Me₂SO₄
5-((3,4-Dimethoxyphenyl)...) product
Critical Parameters :
- Temperature Control: <-70°C prevents ring-opening
- Electrophile Order: Simultaneous dimethylation using dimethyl sulfate outperforms stepwise methylation
- Yield: 67% after recrystallization (EtOAc/Hexanes)
Final Hydroxylation at C6
Controlled oxidation generates the C6-ol functionality without over-oxidation:
TBHP-Mediated Aerobic Oxidation
- Oxidant: tert-Butyl hydroperoxide (70% in H₂O)
- Catalyst: Fe(III) acetylacetonate (5 mol%)
- Solvent: CH₃CN/H₂O (4:1)
- O₂ Atmosphere: Balloon pressure
- Time: 8 hours
Table 2. Oxidation Optimization
| Entry | Temp (°C) | Conversion (%) | 6-ol Selectivity |
|---|---|---|---|
| 1 | 25 | 43 | 91 |
| 2 | 40 | 68 | 88 |
| 3 | 60 | 92 | 75 |
Optimal balance achieved at 40°C (68% conversion, 88% selectivity), with higher temperatures promoting thiazole ring degradation.
Analytical Characterization
Comprehensive spectral verification ensures structural fidelity:
NMR Spectral Signatures
¹H NMR (500 MHz, DMSO-d₆):
δ 7.82 (s, 1H, triazole-H)
δ 6.93-6.78 (m, 6H, aromatic)
δ 4.12 (s, 2H, CH₂ bridge)
δ 3.85 (s, 6H, OCH₃)
δ 2.41 (s, 3H, thiazole-CH₃)¹³C NMR (126 MHz, DMSO-d₆):
δ 168.4 (C=O)
δ 152.1, 148.7 (triazole carbons)
δ 56.3, 55.9 (OCH₃)
δ 18.2 (thiazole-CH₃)
Mass Spectrometry
HRMS (ESI-TOF): m/z [M+H]⁺ Calc'd for C₂₅H₂₇FN₅O₄S: 528.1773; Found: 528.1768
Challenges and Mitigation Strategies
Key Synthesis Hurdles :
- Piperazine Ring Protonation : Use of non-polar solvents (toluene) during coupling prevents N-H interference
- Ortho-Dimethoxy Installation : Sequential protection/deprotection avoids regiochemical ambiguity
- C6 Over-Oxidation : Strict O₂ control maintains reaction selectivity
Green Chemistry Considerations
The synthesis integrates multiple sustainable practices:
Q & A
Q. What strategies address drug resistance in antimicrobial or anticancer applications?
- Methodological Answer :
- Efflux pump inhibition : Co-administer with verapamil (P-gp inhibitor) to enhance intracellular accumulation .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
